Arsenal
Overview
Description
The term "Arsenal" in a chemical context refers to a collection or range of chemical agents or compounds. In modern scientific discourse, it often pertains to discussions around chemical and biochemical weaponry. However, the foundational chemistry underlying these discussions—such as molecular structures, reactions, and properties—has broader applications in understanding chemical interactions and the design of materials and therapeutic agents.
Synthesis Analysis
Synthesis in chemical contexts refers to the methods used to combine simpler substances to form more complex ones. While specific synthesis routes for "Arsenal" compounds vary widely, they often involve advanced organic and inorganic synthesis techniques. For example, covalent organic frameworks (COFs) represent a class of materials synthesized from organic building blocks through strong covalent bonds, demonstrating the potential for creating robust, porous structures with diverse applications (Diercks & Yaghi, 2017).
Molecular Structure Analysis
The molecular structure is crucial for determining a compound's properties and reactivity. Advanced computational techniques, such as machine learning models trained on ab initio calculation results, are now capable of predicting molecular structures and electronic properties with high accuracy, offering insights into the structural basis of chemical reactions and interactions (Montavon et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "Arsenal" compounds can vary from simple substitution reactions to complex, multi-step synthetic pathways. Understanding these reactions requires a detailed analysis of the compounds' reactivity, stability, and degradation pathways. Enzymatic degradation of chemical agents, for example, has been explored as a means to neutralize chemical threats, showcasing the intersection of biochemical and chemical sciences in mitigating hazardous substances (Prokop et al., 2006).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, solubility, and vapor pressure, are determined by their molecular structure. These properties are essential for predicting the behavior of compounds under different conditions and for designing safe handling and storage protocols.
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability under various conditions, and potential for hazardous reactions, are critical for understanding the safe use and environmental impact of chemical compounds. Research into noncovalent interactions and molecular dynamics offers insights into how chemical properties at the molecular level influence larger-scale behaviors and applications (Johnson et al., 2010).
Scientific Research Applications
Weapon Development and National Security : Science has played a pivotal role in creating formidable weapon arsenals, including advancements such as nuclear weapons, radar, computers, operations research, missiles, and lasers. This has established a close connection between national security and scientific development (Neuneck, 2002).
Knowledge Exchange in Military Research Organizations : The concept of Communities of Practice at Arsenal Research aims to facilitate the exchange of knowledge and experience among scientific staff, enhancing efficient knowledge application and transfer within military research organizations (Noll, 2008).
Testing and Development of Military Technologies : The Precision Armaments Laboratory (PAL) at Picatinny Arsenal focuses on testing sensors under challenging weather conditions, contributing to the development of more robust military technologies (Bruder et al., 2002).
Regulatory Compliance in Weapon Storage : Research has developed methodologies to ensure that the storage of missiles and ammunition at arsenals adheres to regulatory standards, emphasizing the importance of compliance and safety in military storage facilities (Savechko & Kozlov, 2020).
Ethical Challenges in Military Research : The development of nuclear weapons and other military technologies has historically presented ethical dilemmas and raised significant moral questions, highlighting the complex relationship between scientific research and military applications (Bugliarello, 1989).
Collaboration in Weapon Development : Scientists, engineers, and armed services work together to develop, produce, and use weapons, reflecting the collaborative nature of military research and development efforts (Bush, 1943).
Advanced Energetic Materials : The development of new explosives and propellants for potential military and space applications is a key area of research, demonstrating the ongoing innovation in military technology (Borman, 1994).
Chemical Weapons Research : The UK's research on chemical weapons and defenses against them, based at Porton Down, is a significant example of the country's commitment to developing chemical warfare capabilities (Sharp, 2009).
properties
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTKQZUYHSKJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |
Record name | Imazapyr isopropylamine salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14850 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Arsenal | |
CAS RN |
81510-83-0 | |
Record name | Arsenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazapyr-isopropylammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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